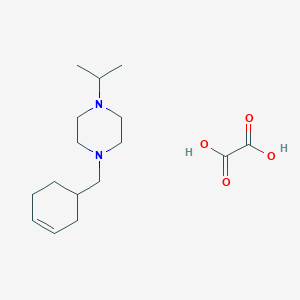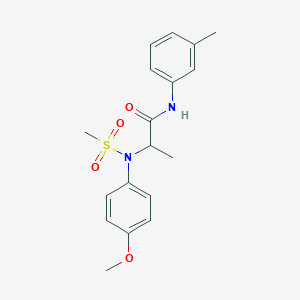![molecular formula C23H29N5 B5148904 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B5148904.png)
3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine, also known as ADAPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADAPT is a triazine-based compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine is not fully understood, but it is believed to modulate the activity of certain receptors in the brain and other tissues. Specifically, this compound has been shown to bind to nicotinic acetylcholine receptors, which are involved in cognitive function, and modulate their activity. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In neuroscience, this compound has been shown to improve cognitive function in animal models. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine is its high purity, which allows for accurate and reproducible results in lab experiments. Additionally, this compound has a well-defined structure, which makes it useful as a scaffold for the development of new drugs. However, one limitation of this compound is its relatively high cost, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for the study of 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine. One direction is the further exploration of its potential applications in neuroscience, particularly in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is the development of new drugs based on the structure of this compound, with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research and other fields.
Conclusion:
In conclusion, this compound is a triazine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential applications in neuroscience, cancer research, and drug discovery. This compound has a well-defined structure and high purity, which make it useful in lab experiments and as a scaffold for the development of new drugs. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been synthesized using different methods, including the reaction of 4-(1-adamantyl)-1-piperazinecarboxylic acid with phenyl isocyanate, followed by cyclization with triphosgene. Another method involves the reaction of 4-(1-adamantyl)-1-piperazinecarboxylic acid with thionyl chloride, followed by reaction with 4-phenyl-1,2,4-triazine-3,5-dione. Both methods have been reported to yield this compound with high purity.
Aplicaciones Científicas De Investigación
3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in cognitive function. This compound has also been studied for its potential anti-cancer properties, with some studies reporting its ability to inhibit the growth of cancer cells. Additionally, this compound has been used as a scaffold for the development of new drugs, with researchers modifying its structure to create compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]-5-phenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5/c1-2-4-20(5-3-1)21-16-24-26-22(25-21)27-6-8-28(9-7-27)23-13-17-10-18(14-23)12-19(11-17)15-23/h1-5,16-19H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANXZERZWQKHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CN=N2)C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol](/img/structure/B5148839.png)

![N~1~-(sec-butyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148865.png)

![propyl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5148877.png)
![3-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B5148878.png)
![4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B5148879.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5148887.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5148892.png)
![methyl 1-adamantyl[(trifluoroacetyl)amino]acetate](/img/structure/B5148909.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5148917.png)
![1-[methoxy(diphenyl)acetyl]azepane](/img/structure/B5148927.png)
![2-chloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5148932.png)
